molecular formula C15H18O4 B3142455 Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate CAS No. 50558-96-8

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B3142455
CAS No.: 50558-96-8
M. Wt: 262.3 g/mol
InChI Key: DJFMTSPSDLSFKC-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a tetrahydronaphthalene-derived ester featuring a methoxy substituent at the 6-position and an acetoxy group at the 2-position of the partially saturated naphthalene core. Its structural uniqueness lies in the combination of a partially aromatic system (tetrahydronaphthalene), a ketone group, and a methoxy substituent, which collectively influence its physicochemical and reactivity profiles .

Properties

IUPAC Name

ethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-19-14(16)9-11-5-4-10-8-12(18-2)6-7-13(10)15(11)17/h6-8,11H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFMTSPSDLSFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C(C1=O)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1-tetralone and ethyl bromoacetate.

    Reaction Conditions: The key reaction involves the alkylation of 6-methoxy-1-tetralone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the tetrahydronaphthalene core, oxidation states, and additional functional groups. These variations impact solubility, stability, and biological interactions.

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (Target) 6-methoxy, 1-oxo, acetoxy group C₁₅H₁₈O₄ 262.30 g/mol Lipophilic; potential synthetic intermediate
Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate 6-hydroxy instead of 6-methoxy C₁₄H₁₆O₄ 248.27 g/mol Higher polarity; increased H-bonding capacity
Ethyl 2-(6-cyclopropyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate 6-cyclopropyl, additional oxo group C₁₇H₁₈O₅ 302.32 g/mol Enhanced steric bulk; explored as CB2 receptor ligand
Ethyl 2-(propyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino)acetate Amino group instead of oxo, propyl chain C₁₆H₂₃NO₂ 261.36 g/mol Basic character; hybrid derivatives for receptor studies
Ethyl α-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-α-oxoacetate Two oxo groups at α-position C₁₄H₁₄O₄ 246.26 g/mol Higher reactivity (e.g., toward nucleophiles)

Physicochemical Properties

  • Polarity and Solubility : The methoxy group in the target compound reduces polarity compared to hydroxy-substituted analogs (e.g., C₁₄H₁₆O₄ in ), making it more lipophilic and less soluble in polar solvents.
  • Stability: The absence of reactive α-oxo groups (cf. ) or amino substituents (cf. ) enhances the target’s stability under acidic or oxidative conditions.

Biological Activity

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, with the CAS number 1414797-93-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H22O4
  • Molar Mass : 290.35 g/mol
  • Density : 1.088 g/cm³ (predicted)
  • Boiling Point : 415.5 °C (predicted)

The biological activity of this compound is largely attributed to its structural features, particularly the methoxy and carbonyl groups that may interact with various biological targets. The presence of a naphthalene moiety suggests potential interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that naphthalene derivatives can inhibit tumor cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds can induce G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been noted in several studies, leading to increased cell death in malignant cells.
  • Inhibition of Metastasis : Some derivatives have shown the ability to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar naphthalene derivatives have been evaluated against various bacterial strains and have demonstrated:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Studies indicate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of similar compounds. This compound may offer protection against neurodegenerative diseases by:

  • Reducing Oxidative Stress : Antioxidant properties help mitigate cellular damage.
  • Modulating Neurotransmitter Levels : Potential effects on serotonin and dopamine levels could influence mood and cognitive functions.

Case Studies

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of various naphthalene derivatives, including this compound. The study found that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

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